N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
“N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a compound that belongs to the class of thiazolidine-2,4-diones . Thiazolidine-2,4-diones are sulfur-containing pentacyclic compounds that are widely found throughout nature in various forms . They are known for their diverse biological activities, including antifungal, antimicrobial, anti-inflammatory, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazolidine-2,4-diones involves reactions such as Knoevenagel condensation and reactions of thiazolidines with chloroformates or halo-acetic acid esters . In a specific method, 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid was refluxed with 3,4-di(benzyloxy)benzaldehyde in acetic acid with sodium acetate, yielding a product .
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, and MS .
Chemical Reactions Analysis
The chemical reactions involving thiazolidine-2,4-diones are complex and depend on the specific substituents on the heterocyclic thiazolidine ring . For instance, in acetic acid with catalysts like methylamine or piperidine, upon heating, the alkoxycarbonyl group was completely removed, releasing thiazolidine-2,4-dione as the main product .
Scientific Research Applications
Antimicrobial and Antifungal Activity
- A new series of thiazolidine-2,4-dione carboxamide derivatives, including N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, have been synthesized and evaluated for antimicrobial and antifungal activities. These compounds have shown weak to moderate antibacterial activity against certain Gram-negative bacteria and antifungal activity against Candida albicans (Alhameed et al., 2019).
- Similar compounds have also been synthesized and tested for antimicrobial activity against a range of bacterial and fungal species, including plant, animal, and human pathogens, as well as food contaminating species (Incerti et al., 2017).
Antibacterial and Antitubercular Activities
- Several thiazolidine derivatives have been synthesized and screened for their antibacterial and antitubercular activities. These compounds, including variants of this compound, have shown promising results against Mycobacterium tuberculosis and other bacterial strains (Samadhiya et al., 2012).
Synthesis and Characterization
- The synthesis and structural investigation of thiazolidine derivatives have been extensively studied. These compounds, including this compound, have been analyzed using various spectroscopic methods to determine their configurations and stereochemistry (Demir-Ordu et al., 2015).
Antioxidant Activity
- Thiazolidine derivatives have been designed and synthesized to evaluate their potential antioxidant effects. Some of these compounds, related to the specified chemical structure, have shown significant antioxidant activity, comparable to that of ascorbic acid (Apotrosoaei et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Thiazolidine-2,4-diones, due to their diverse biological activities, are of great interest in medicinal chemistry research . Future research could focus on synthesizing new structural prototypes with more effective antidiabetic, antimicrobial, antioxidant, anti-inflammatory, anticancer, and antitubercular activity . The development of multifunctional drugs and improving their activity should be a focus of research .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-13-8-11(9-19(13)12-4-2-1-3-5-12)15(22)17-6-7-18-14(21)10-24-16(18)23/h1-5,11H,6-10H2,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTHNJVRGSFFPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCN3C(=O)CSC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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